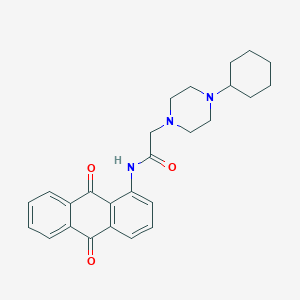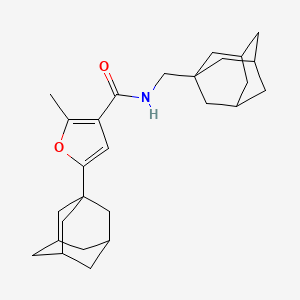![molecular formula C17H26F6N2O B11486799 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide](/img/structure/B11486799.png)
3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロヘキシル-N-[1,1,1,3,3,3-ヘキサフルオロ-2-(ピペリジン-1-イル)プロパン-2-イル]プロパンアミドは、シクロヘキシル基、ヘキサフルオロイソプロピル基、およびピペリジン環を含むユニークな構造を特徴とする有機化合物です。
2. 製法
合成経路および反応条件: 3-シクロヘキシル-N-[1,1,1,3,3,3-ヘキサフルオロ-2-(ピペリジン-1-イル)プロパン-2-イル]プロパンアミドの合成は、通常、以下の手順を伴います。
ヘキサフルオロイソプロピル基の形成: これは、ヘキサフルオロアセトンをピペリジンなどの適切なアミンと制御された条件下で反応させることで実現できます。
シクロヘキシル基の付加: シクロヘキシル基は、グリニャール反応または同様の有機金属反応を通じて導入できます。
アミド化: 最終段階は、アミド結合の形成であり、これは適切なカルボン酸誘導体と中間体を反応させることで達成できます。
工業的生産方法: この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、収率と純度を最適化し、より大規模で行われます。連続フロー合成や自動反応器の使用などの技術を使用して、効率を向上させることができます。
反応の種類:
酸化: この化合物は、特にシクロヘキシル基で酸化反応を起こし、シクロヘキサノン誘導体の形成につながります。
還元: 還元反応は、アミド基を標的にすることができ、アミンへの変換につながる可能性があります。
置換: ヘキサフルオロイソプロピル基は、フッ素原子の電子求引性により、求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主な生成物:
酸化: シクロヘキサノン誘導体。
還元: アミン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
化学:
触媒: この化合物は、特に不斉合成において、触媒反応における配位子として使用できます。
材料科学: そのユニークな構造により、フッ素化ポリマーなどの特定の特性を持つ新規材料の開発に適した候補となっています。
生物学と医学:
創薬:
生物学的調査: フッ素化化合物と生物学的システムとの相互作用を理解する研究に使用できます。
産業:
コーティングと表面処理: この化合物のフッ素化特性により、溶媒や化学物質に対する高い耐性を必要とするコーティングに適しています。
電子機器: 絶縁層やマイクロエレクトロニクスにおけるコンポーネントなど、電子用途の材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide typically involves the following steps:
Formation of the Hexafluoroisopropyl Group: This can be achieved by reacting hexafluoroacetone with a suitable amine, such as piperidine, under controlled conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic reaction.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The hexafluoroisopropyl group can participate in nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies to understand the interactions between fluorinated compounds and biological systems.
Industry:
Coatings and Surface Treatments: The compound’s fluorinated nature makes it suitable for use in coatings that require high resistance to solvents and chemicals.
Electronics: It can be used in the development of materials for electronic applications, such as insulating layers or components in microelectronics.
作用機序
3-シクロヘキシル-N-[1,1,1,3,3,3-ヘキサフルオロ-2-(ピペリジン-1-イル)プロパン-2-イル]プロパンアミドの作用機序は、その特定の用途によって異なります。触媒においては、配位子として作用し、金属中心に配位して反応を促進する場合があります。生物学的システムでは、そのフッ素化基はタンパク質や酵素と相互作用し、それらの活性や機能に影響を与える可能性があります。
分子標的と経路:
触媒: 触媒複合体における金属中心。
生物学的システム: フッ素化化合物と相互作用するタンパク質や酵素。
類似化合物:
N-シクロヘキシル-1,3-プロパンジアミン: 構造は類似しているが、ヘキサフルオロイソプロピル基がない。
1,1,1,3,3,3-ヘキサフルオロ-2-プロパノール: ヘキサフルオロイソプロピル基を共有しているが、構造の残りの部分は異なる。
ユニークさ: 3-シクロヘキシル-N-[1,1,1,3,3,3-ヘキサフルオロ-2-(ピペリジン-1-イル)プロパン-2-イル]プロパンアミドにおけるシクロヘキシル基とヘキサフルオロイソプロピル基の両方の存在は、安定性の向上や生物学的および化学的システムとの特異的な相互作用など、ユニークな特性をもたらします。これは、他の類似化合物とは異なるものです。
類似化合物との比較
N-Cyclohexyl-1,3-propanediamine: Similar in structure but lacks the hexafluoroisopropyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoroisopropyl group but differs in the rest of the structure.
Uniqueness: The presence of both the cyclohexyl group and the hexafluoroisopropyl group in 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide imparts unique properties, such as enhanced stability and specific interactions with biological and chemical systems, making it distinct from other similar compounds.
特性
分子式 |
C17H26F6N2O |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H26F6N2O/c18-16(19,20)15(17(21,22)23,25-11-5-2-6-12-25)24-14(26)10-9-13-7-3-1-4-8-13/h13H,1-12H2,(H,24,26) |
InChIキー |
ZIRUXFNNMZIEDJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-](/img/structure/B11486719.png)

![N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea](/img/structure/B11486735.png)
methyl}propanedioate](/img/structure/B11486743.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11486751.png)
![6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide](/img/structure/B11486755.png)

![6-butyl-8-(3,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486771.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B11486779.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11486786.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
